![molecular formula C21H17N5O4S B2709817 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-49-9](/img/structure/B2709817.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

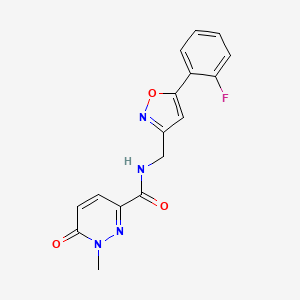

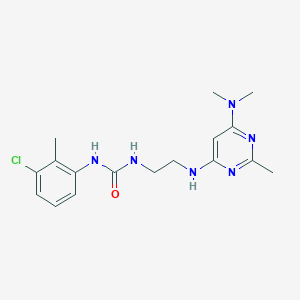

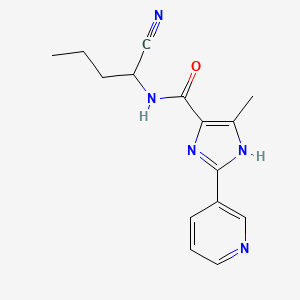

The compound contains several structural components that are common in medicinal chemistry . The benzo[d][1,3]dioxol-5-yl moiety is a common feature in many bioactive compounds, including the potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety is a heterocyclic component that is also found in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. In silico tools can be used to predict properties such as solubility, bioavailability, and Lipinski’s rule of five .Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds incorporating thiadiazole, triazole, pyridazine, and other heterocyclic moieties have been widely explored for their diverse biological activities and potential applications in medicinal chemistry. For instance, derivatives of thiadiazole and triazole have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such compounds often exhibit biological activities that could be leveraged in developing novel insecticides or pesticides.

Anticancer and Antimicrobial Activities

The synthesis of novel heterocyclic compounds and their evaluation for anticancer and antimicrobial activities is a significant area of research. Compounds bearing benzothiazole, benzoxazole, and triazolopyridine moieties have been designed and synthesized, demonstrating potential as anticancer agents (Tariq et al., 2018). These findings underscore the importance of heterocyclic compounds in drug discovery and the development of new therapies for cancer.

Anti-inflammatory and Analgesic Agents

The exploration of heterocyclic compounds for their anti-inflammatory and analgesic properties is another area of active research. Novel compounds derived from visnaginone and khellinone, for instance, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Modification for Improved Anticancer Effects

Modifications of heterocyclic compounds to improve their anticancer effects and reduce toxicity have been studied. For example, replacing the acetamide group in certain triazolopyridine derivatives with alkylurea has shown to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity (Wang et al., 2015).

Environmental and Agricultural Applications

Research into the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, common in crops like wheat, rye, and maize, has implications for using these compounds in agricultural practices to suppress weeds and soil-borne diseases (Fomsgaard et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-28-15-5-2-13(3-6-15)21-24-23-18-8-9-20(25-26(18)21)31-11-19(27)22-14-4-7-16-17(10-14)30-12-29-16/h2-10H,11-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIUJHYNAODJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)

ammoniumolate](/img/structure/B2709744.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)

![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)